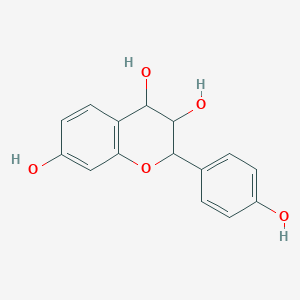
3,4,4',7-Tetrahydroxyflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan belongs to the class of organic compounds known as leucoanthocyanidins. These are flavonoids consisting of a flavan (3, 4-dihydro-2-phenyl-2H-1-benzopyran) moiety that carries two hydroxy groups at the C3- and C4-positions (2S, 3S, 4R)-3, 4, 4', 7-Tetrahydroxyflavan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan is primarily located in the cytoplasm. Outside of the human body, (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan can be found in fruits. This makes (2S, 3S, 4R)-3, 4, 4', 7-tetrahydroxyflavan a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
3,4,4',7-Tetrahydroxyflavan participates in various chemical reactions. For instance, 4′-Hydroxyflavylium salts, which are related to this compound, react with specific reagents to yield derivatives like para-hydroxyphenacyl-5-keto-tetrahydroxanthene and flavan derivatives. These compounds show isomerization to tetrahydroxanthenes in acid and alkaline media (Jurd, 1965).
Biological Interactions and Potential Therapeutic Uses
Studies indicate that compounds similar to 3,4,4',7-Tetrahydroxyflavan, such as Fisetin and Quercetin, exhibit significant interactions with DNA. These interactions might contribute to their potential therapeutic applications in diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).
Antioxidant and Anti-inflammatory Properties
Compounds closely related to 3,4,4',7-Tetrahydroxyflavan have demonstrated protective effects against hepatotoxicity. This suggests antioxidant and anti-inflammatory properties that could be relevant in treating liver-related ailments (Lu et al., 2013).
Spectroscopic Properties and Modeling
The spectroscopic properties of similar compounds, such as free phenolic 4‐arylflavan‐3‐ols, have been studied for their relevance in modeling natural phenolic oligoflavanoids. These studies contribute to our understanding of the spectroscopic behavior of compounds like 3,4,4',7-Tetrahydroxyflavan (Van Zyl et al., 1993).
Metabolic Studies and Health Effects
Research on flavan-3-ols, which are structurally related to 3,4,4',7-Tetrahydroxyflavan, has provided insights into their metabolic fate in humans. This includes understanding the formation of metabolites like glucuronidated, sulfated, and methylated derivatives, which are associated with beneficial health effects (Wiese et al., 2015).
Propiedades
Número CAS |
93476-94-9 |
|---|---|
Nombre del producto |
3,4,4',7-Tetrahydroxyflavan |
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H |
Clave InChI |
NTLUSUFJOUMRLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Otros números CAS |
149820-44-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



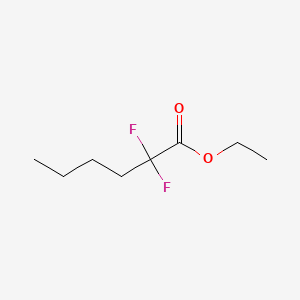
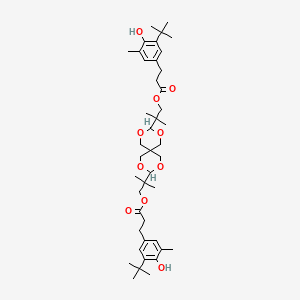
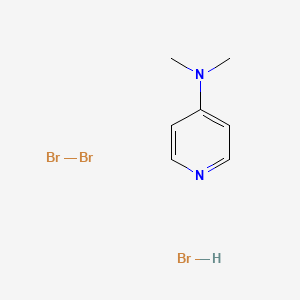
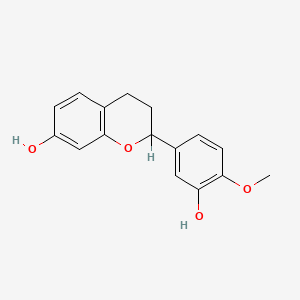
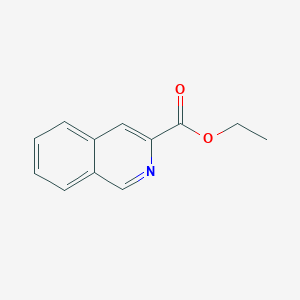
![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)
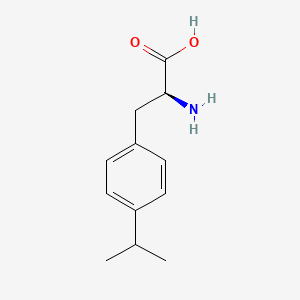
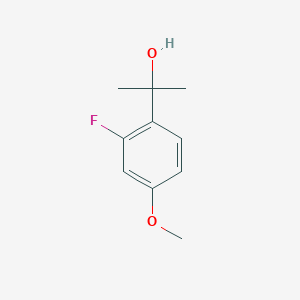
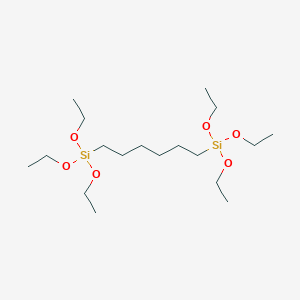
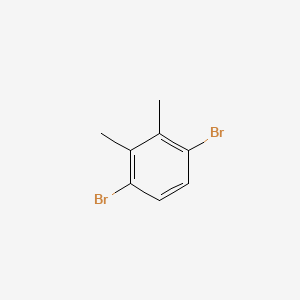
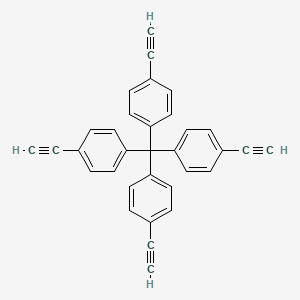
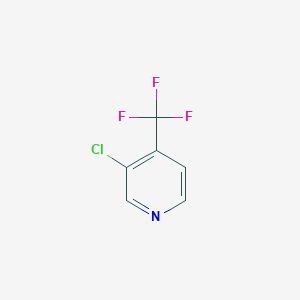
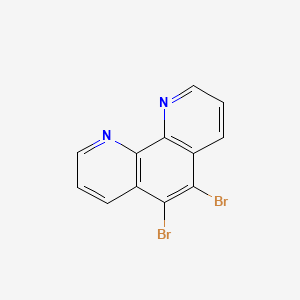
![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)